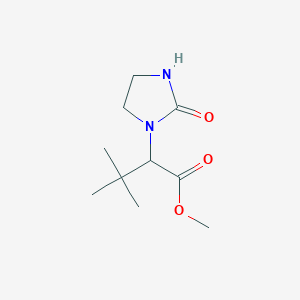
methyl3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate is a multi-purpose compound that has been extensively studied in the fields of chemistry, biology, and medicine. It is known for its unique structure, which includes an imidazolidinone ring, making it a valuable compound for various applications.
Méthodes De Préparation
The synthesis of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate involves several steps. One common method includes the reaction of 3,3-dimethylbutanoic acid with an imidazolidinone derivative under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazolidinone ring can be modified with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate involves its interaction with specific molecular targets. The imidazolidinone ring plays a crucial role in its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate can be compared with other similar compounds, such as:
- Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)propanoate
- Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)pentanoate These compounds share similar structures but differ in the length of the carbon chain attached to the imidazolidinone ring. The unique structure of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate makes it particularly useful for specific applications where the balance of hydrophobic and hydrophilic properties is crucial .
Propriétés
IUPAC Name |
methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)7(8(13)15-4)12-6-5-11-9(12)14/h7H,5-6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVRBMBAFUBQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N1CCNC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2,4-difluorophenyl)oxan-4-yl]-6-methylpyridine-2-carboxamide](/img/structure/B7441350.png)
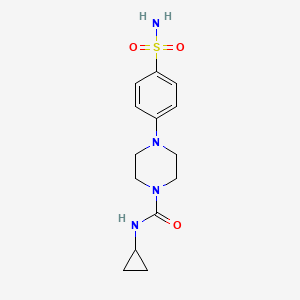
![N-ethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]acetamide](/img/structure/B7441360.png)
![(4-chloro-1H-pyrrol-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7441364.png)
![3-methyl-N-[1-(3-methylbutanoyl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B7441379.png)
![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-4,4,4-trifluoro-3,3-dimethylbutan-1-one](/img/structure/B7441390.png)
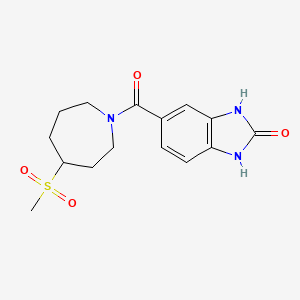
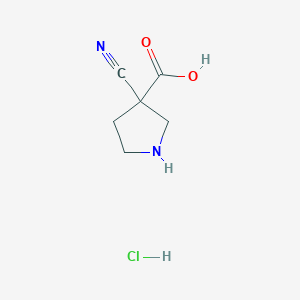
![N-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7441430.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7441431.png)
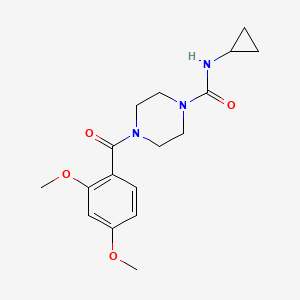
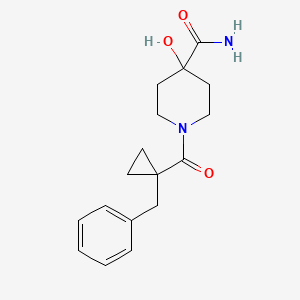
![(3-Cyclopropyl-1,2-oxazol-5-yl)-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7441445.png)
![3-[(3-methoxyphenyl)methylsulfonyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7441451.png)
